molecular formula C12H24O2 B14493061 Butanoic acid, 2,3,3-trimethyl-2-(1-methylethyl), ethyl ester CAS No. 63791-91-3

Butanoic acid, 2,3,3-trimethyl-2-(1-methylethyl), ethyl ester

Cat. No.: B14493061
CAS No.: 63791-91-3
M. Wt: 200.32 g/mol
InChI Key: AYKXSKJFLXRXGM-UHFFFAOYSA-N
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Description

Butanoic acid, 2,3,3-trimethyl-2-(1-methylethyl), ethyl ester is a chemical compound with the molecular formula C11H22O2. It is an ester derived from butanoic acid and is known for its distinct chemical structure and properties. This compound is used in various scientific and industrial applications due to its unique characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 2,3,3-trimethyl-2-(1-methylethyl), ethyl ester typically involves the esterification of butanoic acid with the corresponding alcohol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

Butanoic acid+EthanolH2SO4Butanoic acid, 2,3,3-trimethyl-2-(1-methylethyl), ethyl ester+Water\text{Butanoic acid} + \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Butanoic acid+EthanolH2​SO4​​Butanoic acid, 2,3,3-trimethyl-2-(1-methylethyl), ethyl ester+Water

Industrial Production Methods

In industrial settings, the production of this ester involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous removal of water to drive the reaction to completion. The product is then purified through distillation and other separation techniques to obtain the desired ester in high purity.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 2,3,3-trimethyl-2-(1-methylethyl), ethyl ester undergoes various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to butanoic acid and ethanol in the presence of an acid or base.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed

    Hydrolysis: Butanoic acid and ethanol.

    Reduction: The corresponding alcohol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Butanoic acid, 2,3,3-trimethyl-2-(1-methylethyl), ethyl ester is used in several scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: In studies involving ester metabolism and enzymatic reactions.

    Medicine: As a potential intermediate in the synthesis of pharmaceuticals.

    Industry: In the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of butanoic acid, 2,3,3-trimethyl-2-(1-methylethyl), ethyl ester involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release butanoic acid and ethanol, which can then participate in various biochemical processes. The ester group can also interact with enzymes and other proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Butanoic acid, 3,3-dimethyl-2-(1-methylethyl), ethyl ester
  • Butanoic acid, 2-ethyl-2,3,3-trimethyl, ethyl ester
  • Butanoic acid, 3-methyl-, ethyl ester

Uniqueness

Butanoic acid, 2,3,3-trimethyl-2-(1-methylethyl), ethyl ester is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective.

Properties

CAS No.

63791-91-3

Molecular Formula

C12H24O2

Molecular Weight

200.32 g/mol

IUPAC Name

ethyl 2,3,3-trimethyl-2-propan-2-ylbutanoate

InChI

InChI=1S/C12H24O2/c1-8-14-10(13)12(7,9(2)3)11(4,5)6/h9H,8H2,1-7H3

InChI Key

AYKXSKJFLXRXGM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C(C)C)C(C)(C)C

Origin of Product

United States

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